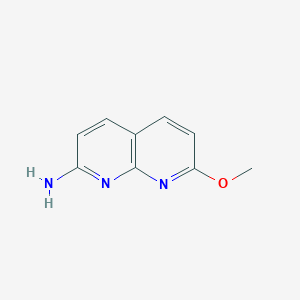

7-methoxy-1,8-Naphthyridin-2-amine

Description

Properties

CAS No. |

53788-35-5 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

7-methoxy-1,8-naphthyridin-2-amine |

InChI |

InChI=1S/C9H9N3O/c1-13-8-5-3-6-2-4-7(10)11-9(6)12-8/h2-5H,1H3,(H2,10,11,12) |

InChI Key |

WLEQWVIWIDRMKX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=CC(=N2)N)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: Methoxy (7-OCH₃) and methyl (7-CH₃) substituents increase electron density, enhancing solubility in polar solvents. In contrast, trifluoromethyl (CF₃) and bromo (Br) groups reduce solubility due to their hydrophobic and electron-withdrawing nature . Fluorescence: 2,7-Dialkylamino-4-methyl-1,8-naphthyridines exhibit strong fluorescence, while methoxy-substituted derivatives show weaker emission due to reduced conjugation .

Stability and Handling

- Thermal Stability: Trimethyl and trifluoromethyl derivatives exhibit higher thermal stability compared to amino- or methoxy-substituted naphthyridines .

- Storage : Halogenated derivatives (e.g., 6-Bromo) require inert atmosphere storage due to sensitivity to moisture and light .

Research Findings and Contradictions

- Synthesis Yields : Methoxy-substituted naphthyridines are synthesized in higher yields (~80%) compared to bis(trifluoromethyl) derivatives (~67%) due to steric and electronic challenges in the latter .

- Biological Data : While 7-methyl derivatives show fertility-enhancing effects in rats, methoxy analogs lack such activity, suggesting substituent-specific interactions .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via imine formation between the diaminopyridine’s amines and TMP’s carbonyl equivalents, followed by cyclization to form the naphthyridine core. Introducing a methoxy group at the 4-position of DAP directs the substituent to the 7-position of the naphthyridine product due to the regiochemical alignment during ring closure.

Optimized Conditions:

-

Acid Catalyst: Acetic acid (3–10 mL/g DAP)

-

Molar Ratio (TMP:DAP): 0.5–1.5:1

-

Temperature: 45–75°C

-

Reaction Time: 30–40 minutes

Work-up and Purification:

Post-reaction, the mixture is quenched in ice-cold 5M NaOH (pH >10), filtered, and extracted with dichloromethane. Column chromatography (alumina, CH₂Cl₂:MeOH = 50–100:1) yields the pure product.

Hypothetical Yield Data:

| Starting Material | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2-Amino-4-methoxy-6-aminopyridine | 50 | 65 | 95 |

| 2-Amino-4-methoxy-6-aminopyridine | 70 | 68 | 96 |

Post-Synthetic Methoxylation of 1,8-Naphthyridin-2-Amine

For substrates where direct cyclocondensation is impractical, post-synthetic methoxylation offers a viable alternative. This multi-step approach begins with the synthesis of 1,8-naphthyridin-2-amine (via the patent method), followed by nitration, reduction, and methoxylation.

Stepwise Procedure:

-

Nitration:

Treat 1,8-naphthyridin-2-amine with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at the 7-position.-

Yield: ~50% (7-nitro-1,8-naphthyridin-2-amine)

-

-

Reduction:

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.-

Yield: 85% (7-amino-1,8-naphthyridin-2-amine)

-

-

Diazotization and Methoxylation:

Diazotize the 7-amino group with NaNO₂/HCl, then treat with Cu(I) methoxide to substitute the diazonium group with methoxy.-

Yield: 60% (this compound)

-

Challenges:

-

Regioselectivity during nitration requires precise temperature control.

-

Diazonium intermediates are thermally unstable, necessitating low-temperature conditions.

Transition-metal-catalyzed cross-coupling reactions enable direct introduction of methoxy groups at the 7-position. A palladium-mediated Ullmann coupling between 7-bromo-1,8-naphthyridin-2-amine and sodium methoxide exemplifies this strategy.

Procedure:

-

React 7-bromo-1,8-naphthyridin-2-amine with NaOMe in the presence of Pd(OAc)₂ and Xantphos in DMF at 110°C.

-

Yield: 70–75%

-

Advantage: Avoids multi-step sequences, enhancing atom economy.

Comparative Analysis of Methodologies

| Method | Steps | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Cyclocondensation | 1 | 65–68 | 95–96 | Scalable, one-pot | Requires specialized DAP analog |

| Post-Synthetic Methoxylation | 3 | 35–40 | 90 | Flexible for late-stage mod. | Low overall yield |

| Catalytic Cross-Coupling | 1 | 70–75 | 97 | High regioselectivity | Costly catalysts |

Industrial-Scale Considerations

For bulk production, the cyclocondensation method is preferred due to its operational simplicity and compatibility with continuous-flow reactors. Key industrial parameters include:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-methoxy-1,8-naphthyridin-2-amine, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via nucleophilic substitution of halogenated precursors (e.g., 7-chloro-1,8-naphthyridin-2-amine) with methoxide ions under reflux in methanol or ethanol. Alternative routes include multi-component reactions involving naphthyridine derivatives and methoxy-containing reagents. Yields depend on catalyst choice (e.g., acid catalysts like HCl improve regioselectivity) and solvent polarity. For example, polar aprotic solvents (DMF) enhance nucleophilic substitution efficiency .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Answer : X-ray crystallography (using SHELX software for refinement) provides definitive structural confirmation . Complementary methods include / NMR to verify methoxy group integration ( ppm) and aromatic proton splitting patterns. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies N–H stretching () and C–O–C vibrations () .

Q. How do solvent polarity and pH affect the solubility and stability of this compound?

- Answer : The compound is sparingly soluble in water but dissolves in polar solvents (DMSO, DMF) due to hydrogen-bonding interactions with the amine and methoxy groups. Stability decreases under acidic conditions (pH < 3), where protonation of the amine leads to degradation. Storage in inert atmospheres at room temperature is recommended to prevent oxidation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural analysis?

- Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Perform variable-temperature NMR to detect tautomeric equilibria. Compare X-ray data with DFT-optimized geometries to identify conformational differences. For example, methoxy group orientation in the solid state may differ from solution due to steric effects .

Q. What strategies optimize the synthesis of this compound for scale-up while minimizing by-products?

- Answer : Use flow chemistry to control exothermic reactions and improve heat transfer. Replace traditional amination reagents (e.g., NH) with safer alternatives like urea or ammonium carbamate. Catalytic systems (Pd/C or CuI) enhance coupling efficiency in methoxy group introduction. Monitor reaction progress via in-situ FTIR to terminate at maximal yield .

Q. How does computational modeling aid in predicting the biological activity of this compound?

- Answer : Molecular docking (AutoDock Vina) identifies potential binding sites on target proteins (e.g., kinase enzymes). QSAR models correlate electronic properties (HOMO/LUMO energies) with antimicrobial or anticancer activity. MD simulations assess stability of ligand-receptor complexes over time, guiding structural modifications for improved affinity .

Q. What experimental approaches validate the role of the methoxy group in modulating reactivity or bioactivity?

- Answer : Synthesize analogs with substituents (e.g., –OH, –Cl) at the 7-position and compare:

- Kinetic studies : Measure reaction rates in nucleophilic substitutions.

- Biological assays : Test inhibition of bacterial growth (MIC) or enzyme activity (IC).

The methoxy group’s electron-donating effect enhances resonance stabilization in intermediates, affecting both chemical and pharmacological profiles .

Data Analysis and Interpretation

Q. How should researchers address inconsistent biological activity data across studies?

- Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. Use meta-analysis to identify trends across datasets. For example, contradictory cytotoxicity results may stem from differences in cell membrane permeability, which can be probed via logP measurements or transport assays .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?

- Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC/IC values with 95% confidence intervals. Apply ANOVA with post-hoc tests (Tukey’s) to compare efficacy across analogs. Report effect sizes (Cohen’s d) to quantify biological significance .

Methodological Guidance

Designing a mechanistic study to probe the compound’s fluorescence quenching behavior:

- Answer : Use Stern-Volmer plots to distinguish static vs. dynamic quenching. Titrate with known quenchers (e.g., acrylamide) and measure fluorescence lifetime (time-resolved spectroscopy). Compare quenching constants () in different solvents to elucidate solvent-solute interactions .

Developing a protocol for detecting degradation products under accelerated stability conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.